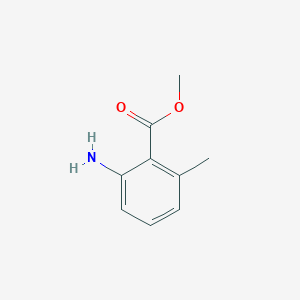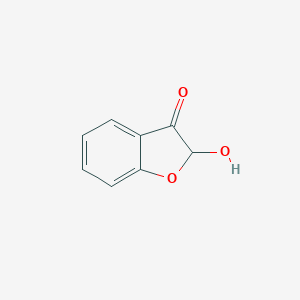![molecular formula C12H8O4 B101735 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one CAS No. 17226-77-6](/img/structure/B101735.png)
4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one, also known as psoralen, is a naturally occurring organic compound found in various plants such as figs, parsley, and citrus fruits. Psoralen has been widely studied due to its unique chemical structure and its ability to interact with DNA.
Mecanismo De Acción
Psoralen works by intercalating into the DNA double helix and forming covalent bonds with thymine bases upon exposure to UV light. This process, known as photochemotherapy, results in the formation of DNA adducts, which can cause DNA damage and ultimately lead to cell death.
Efectos Bioquímicos Y Fisiológicos
In addition to its phototherapeutic properties, 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one has also been shown to possess a range of biochemical and physiological effects. Psoralen has been found to inhibit the activity of certain enzymes involved in DNA replication, such as DNA polymerase and topoisomerase. Psoralen has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one in lab experiments is its ability to specifically target DNA. This property makes 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one a useful tool for studying DNA structure and function. However, one limitation of using 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one is its potential toxicity, particularly upon exposure to UV light. Careful handling and appropriate safety measures must be taken when working with 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one.
Direcciones Futuras
There are several future directions for research on 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one. One area of interest is the development of new 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one derivatives with enhanced phototherapeutic properties and reduced toxicity. Another area of research is the use of 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one and its potential applications in biotechnology.
Métodos De Síntesis
Psoralen can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The chemical synthesis of 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one involves the reaction of 5-methoxy4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one with methyl magnesium bromide, followed by oxidation with potassium permanganate to yield 4-hydroxy-7-methylfuro[2,3-f]chromen-9-one.
Aplicaciones Científicas De Investigación
Psoralen has been extensively studied for its potential applications in the fields of medicine and biotechnology. One of the most notable applications of 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one is its use in phototherapy for the treatment of various skin disorders such as psoriasis and vitiligo. Psoralen is also used in combination with ultraviolet light to treat certain types of cancer, including cutaneous T-cell lymphoma.
Propiedades
Número CAS |
17226-77-6 |
|---|---|
Nombre del producto |
4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one |
Fórmula molecular |
C12H8O4 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
4-hydroxy-7-methylfuro[2,3-f]chromen-9-one |
InChI |
InChI=1S/C12H8O4/c1-6-4-9(14)11-10(16-6)5-8(13)7-2-3-15-12(7)11/h2-5,13H,1H3 |
Clave InChI |
GEXFLWAWTNROKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC=C3)O |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



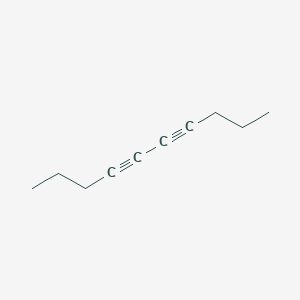
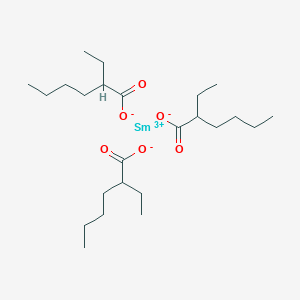
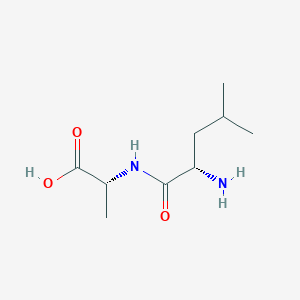
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
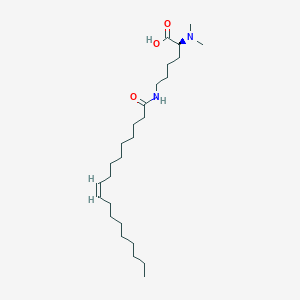
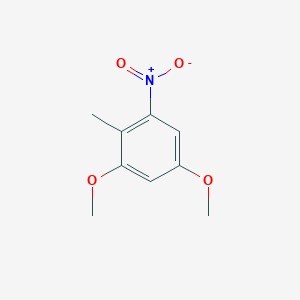
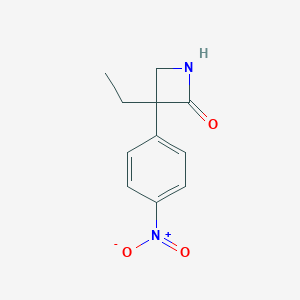
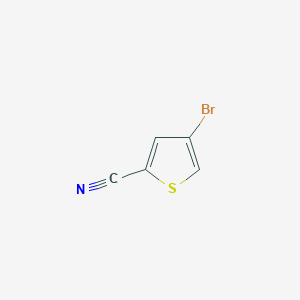
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)
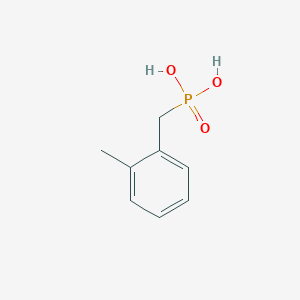
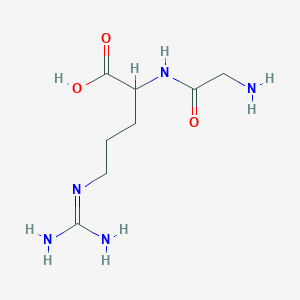
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
